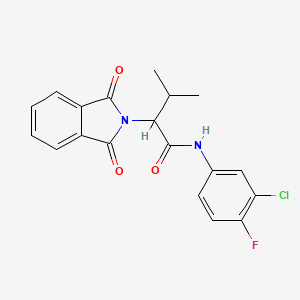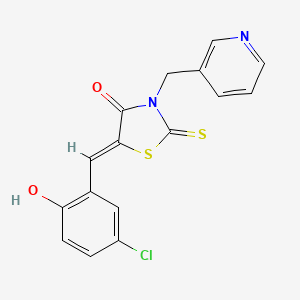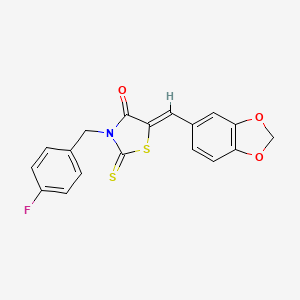![molecular formula C19H30N2O4S B5202404 N-cyclohexyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5202404.png)
N-cyclohexyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. It was first synthesized in 1991 by scientists at Sankyo Company, Japan. Since then, NS-398 has been extensively studied due to its potential therapeutic applications in various diseases.
作用机制
N-cyclohexyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide works by binding to the active site of COX-2 and inhibiting its activity. This leads to a decrease in the production of prostaglandins, which are responsible for the inflammatory response. By blocking the activity of COX-2, this compound can reduce inflammation and pain associated with various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and cancer. This compound has also been shown to have anti-tumor effects in various cancer cell lines. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide is its selectivity for COX-2, which makes it a valuable tool for studying the specific role of COX-2 in various physiological and pathological processes. However, one limitation of this compound is its relatively low potency compared to other COX-2 inhibitors, such as celecoxib. In addition, this compound has a relatively short half-life, which can make it difficult to maintain consistent levels in in vivo experiments.
未来方向
There are several future directions for research involving N-cyclohexyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of research is the study of the role of COX-2 in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to optimize its use in preclinical and clinical studies.
合成方法
N-cyclohexyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide can be synthesized through a multistep process involving the reaction of 4-(isobutylamino)sulfonyl-2-methylphenol with chloroacetyl chloride, followed by reaction with cyclohexylamine and then with sodium hydroxide. The final product is obtained by the reaction of the intermediate with 2-chloroacetic acid.
科学研究应用
N-cyclohexyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide is widely used in scientific research to study the role of cyclooxygenase-2 (COX-2) in various diseases. COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. This compound is a selective COX-2 inhibitor, which means that it can selectively block the activity of COX-2 without affecting the activity of COX-1, another isoform of the enzyme. This makes this compound a valuable tool for studying the specific role of COX-2 in various physiological and pathological processes.
属性
IUPAC Name |
N-cyclohexyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-14(2)12-20-26(23,24)17-9-10-18(15(3)11-17)25-13-19(22)21-16-7-5-4-6-8-16/h9-11,14,16,20H,4-8,12-13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVLMRDHPHWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5202327.png)
![1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B5202332.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5202333.png)

![N-[4-({[(5-chloro-1-naphthoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5202342.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5202346.png)

![1-(2-methylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5202374.png)


![2-({5-[2-(4-fluorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5202411.png)
![N-[(4-chlorophenoxy)acetyl]tryptophan](/img/structure/B5202418.png)
![ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B5202426.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide](/img/structure/B5202427.png)